molecular formula C7H15NO B3041938 trans-2-Amino-cycloheptanol CAS No. 42565-73-1

trans-2-Amino-cycloheptanol

Cat. No.: B3041938
CAS No.: 42565-73-1
M. Wt: 129.2 g/mol
InChI Key: ZWOFTVSNNFYPAB-RNFRBKRXSA-N
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Description

Significance of Chiral Cyclic trans-β-Amino Alcohols as Building Blocks and Ligands

Chiral, enantiomerically pure cyclic β-amino alcohols are invaluable assets in the synthesis of pharmaceuticals and biologically active natural products. scispace.com Their vicinal amino and hydroxyl groups provide two points of functionality that can be selectively manipulated, making them versatile chiral building blocks. chemrxiv.org This structural motif is present in numerous bioactive compounds, including alkaloids and amino sugars.

Furthermore, their ability to chelate to metal centers has led to their widespread use as chiral ligands in asymmetric catalysis. mdpi.com The defined stereochemistry of the ligand framework allows for the effective transfer of chirality from the catalyst to the substrate, enabling the synthesis of enantiomerically enriched products. scirp.org Derivatives of cyclic β-amino alcohols have been successfully employed in a variety of metal-catalyzed reactions, including reductions and additions to carbonyl compounds. scirp.org

Overview of Stereochemical Considerations in Ring Systems

The stereochemistry of cyclic compounds dictates their shape, stability, and reactivity. While the chair conformation of six-membered cyclohexane (B81311) rings is well-understood, leading to predictable axial and equatorial substituent effects, larger rings like cycloheptane (B1346806) present a more complex stereochemical puzzle. iupac.orgwestmont.edu

Cycloheptane is a highly flexible system, lacking a single low-energy conformation equivalent to the cyclohexane chair. Instead, it exists as a dynamic equilibrium of several low-energy conformers, primarily in the twist-chair and twist-boat families. researchgate.netbiomedres.us The energy barriers between these conformations are low, meaning the ring is fluxional. iupac.orgbiomedres.us The introduction of substituents, such as the amino and hydroxyl groups in trans-2-amino-cycloheptanol (B2764322), influences this conformational equilibrium, but the specific preferences are less predictable than in cyclohexane systems. iupac.org This conformational complexity is a key challenge and an area of significant interest in the study of cycloheptane derivatives. scispace.com

Scope of Research on this compound and its Analogues

Research has extensively covered the synthesis and application of trans-2-aminocyclopentanol and trans-2-aminocyclohexanol derivatives. u-szeged.hunih.govresearchgate.net These compounds have proven their worth as chiral auxiliaries and ligands in numerous asymmetric transformations.

In contrast, specific research on this compound is markedly sparse. While its synthesis has been mentioned in broader studies on cyclic amino alcohols, detailed investigations into its unique properties and applications are limited. u-szeged.hu The scientific literature suggests its potential by analogy to its five- and six-membered counterparts. This article, therefore, synthesizes the available direct information on this compound and draws heavily upon the well-established chemistry of its analogues to build a comprehensive profile and highlight its potential for future research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-aminocycloheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-6-4-2-1-3-5-7(6)9/h6-7,9H,1-5,8H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOFTVSNNFYPAB-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](CC1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42565-73-1, 260065-70-1
Record name rac-(1R,2R)-2-aminocycloheptan-1-ol
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Record name 260065-70-1
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Trans 2 Amino Cycloheptanol and Analogous Systems

Strategies for Racemic trans-2-Amino-cycloheptanol (B2764322) Synthesis

The synthesis of racemic this compound and its analogs is commonly achieved through robust chemical reactions that are well-documented in organic chemistry. These methods provide reliable access to the target trans-amino alcohol scaffold.

A prevalent strategy for synthesizing trans-1,2-amino alcohols involves the nucleophilic ring-opening of a corresponding epoxide. This approach is effective because it inherently establishes the desired trans stereochemistry.

The direct reaction of cycloheptene (B1346976) oxide with an amine, known as aminolysis, represents a primary route to this compound. While specific studies on cycloheptene oxide are less common, extensive research on the analogous cyclohexene (B86901) oxide system provides a clear precedent. The reaction of cyclohexene oxide with ammonia (B1221849) or primary amines yields the corresponding trans-2-aminocyclohexanol derivative. Current time information in Bangalore, IN.cdnsciencepub.com

The reaction typically proceeds via a nucleophilic attack of the amine on one of the epoxide's carbon atoms. This attack occurs from the face opposite the epoxide oxygen, leading to an inversion of configuration at that carbon and resulting in a trans-diaxial arrangement of the amino and hydroxyl groups in the chair-like transition state. orgsyn.org Subsequent ring-flip of the cyclohexane (B81311) product places the substituents in a more stable diequatorial orientation.

Optimum conditions for the aminolysis of 1,2-epoxycyclohexane with ammonia to produce trans-2-aminocyclohexanol involve using a significant excess of aqueous alcoholic ammonia at elevated temperatures, which helps to minimize the formation of secondary amine byproducts. Current time information in Bangalore, IN. For instance, heating 1,2-epoxycyclohexane with a 20-fold excess of aqueous ethanolic ammonia at 100°C for one hour can yield trans-2-aminocyclohexanol in high purity and yield. Current time information in Bangalore, IN. The reaction can also be performed with various amines under solvent-free conditions or with the aid of catalysts to improve efficiency and yield. researchgate.netacs.org

EpoxideAmineCatalyst/ConditionsProductYieldReference(s)
Cyclohexene oxideAmmonia20-fold excess aq. ethanolic NH₃, 100°C, 1 hrtrans-2-Aminocyclohexanol88.5% Current time information in Bangalore, IN.
Cyclohexene oxideAnilineCa(CF₃CO₂)₂, 40°C, 31 hr, solvent-freetrans-2-(Phenylamino)cyclohexanol95% orgsyn.org
Cyclohexene oxideBenzylamine (B48309)Water, 80–90°C, 3.5 hr, solvent-freetrans-2-(Benzylamino)cyclohexanol92% acs.org
Cyclohexene oxidep-AnisidineFe(O₂CCF₃)₃ (1 mol%), RT, 2 hr, solvent-freetrans-2-(p-Methoxyphenylamino)cyclohexanol94% jocpr.com
Cyclohexene oxideAluminum amideRoom TemperatureDiastereomeric trans-amino alcohols~100% organic-chemistry.org

The ring-opening of epoxides is inherently stereoselective, producing trans products. orgsyn.org For unsymmetrical epoxides, the reaction can also be regioselective. In the case of cycloheptene oxide and its analogs, the two epoxide carbons are chemically equivalent, so regioselectivity is not a factor unless other substituents are present on the ring.

The stereoselectivity of the reaction is governed by the Fürst-Plattner rule (or trans-diaxial opening rule), which dictates that the nucleophile attacks an epoxide carbon in a way that leads to a chair-like transition state, rather than a higher-energy twist-boat-like transition state. orgsyn.org This results in the formation of the trans-diaxial product, which then equilibrates to the more stable trans-diequatorial conformer.

Catalysts can be employed to enhance the rate and control the selectivity of the ring-opening reaction. Lewis acids, such as metal triflates or iron(III) trifluoroacetate, can activate the epoxide, making it more susceptible to nucleophilic attack by weakly nucleophilic amines. jocpr.comstackexchange.com Other approaches include using dithiophosphorus acids as nucleophiles, which react under mild, catalyst-free conditions to produce β-hydroxyalkyl dithiophosphates that can be subsequently reduced to the desired amino alcohol. cdnsciencepub.com Another method involves reacting the epoxide with sodium azide (B81097), followed by reduction of the resulting trans-azido alcohol with a reducing agent like lithium aluminum hydride to yield the trans-amino alcohol. google.com

An alternative synthetic strategy involves the reduction of precursor molecules that already contain the seven-membered ring structure, such as ketones or amino acids.

Reductive amination is a powerful method for forming amines from carbonyl compounds. For the synthesis of this compound, the corresponding ketone, 2-hydroxycycloheptanone, or cycloheptanone (B156872) itself could be used as a starting material. More commonly, studies on analogous systems like cyclohexanone (B45756) provide a template for this transformation.

The process typically involves two steps: first, the reaction of the ketone with ammonia or a primary amine to form an imine or enamine intermediate, and second, the reduction of this intermediate to the final amine. These steps can be performed sequentially or in a single pot. A variety of reducing agents can be used, including sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. The stereochemical outcome (cis vs. trans) can be influenced by the choice of catalyst and reaction conditions. For example, the reductive amination of cyclohexanone with benzylamine can be optimized to produce N-benzylcyclohexylamine. Subsequent functionalization and stereochemical control would be necessary to arrive at the target trans-2-amino alcohol. An alternative starting material is a 2-hydroxyketone, such as 2-hydroxycyclopentanone, which can be reduced to a 1,2-diol.

Carbonyl SubstrateAmineCatalyst/Reducing AgentProductReference(s)
CyclohexanoneIsopropylamineImine Reductase (IRED) PanelN-isopropylcyclohexylamine
CyclohexanoneAmmoniaRu/TiP-100, H₂Cyclohexylamine
Various CarbonylsVarious AminesPt–Mo/γ-Al₂O₃, H₂Alkylamines
trans-4-Aminocyclohexanol2-Amino-3,5-dibromobenzaldehydeNaBH₃CNtrans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol

The reduction of a carboxylic acid functional group in an amino acid to a primary alcohol provides a direct route to amino alcohols. The synthesis of this compound could thus be envisioned starting from the corresponding amino acid, trans-2-aminocycloheptanecarboxylic acid.

This transformation is generally accomplished using powerful reducing agents, as milder reagents like sodium borohydride are typically ineffective at reducing carboxylic acids. The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF). acs.org The procedure generally involves the slow addition of the amino acid to a suspension of LiAlH₄ in THF, followed by refluxing the mixture to ensure complete reduction. acs.org This method has been successfully applied to a wide range of amino acids, including valine, alanine, and phenylalanine, affording the corresponding amino alcohols in good yields while preserving the stereochemistry at the α-carbon. acs.orgstackexchange.com

Alternative reducing systems have been developed to avoid the hazards associated with LiAlH₄. Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are effective for reducing carboxylic acids in the presence of amino groups. acs.org The use of borane in the presence of boron trifluoride has been shown to increase the rate of reduction and simplify the procedure. Another method involves using sodium borohydride in combination with iodine (NaBH₄/I₂), which creates a system capable of reducing carboxylic acids selectively. stackexchange.com These methods are general and provide viable pathways for the reduction of cyclic amino acids to their corresponding amino alcohols. acs.org

Reductive Amination Pathways

Cycloaddition Reactions Leading to Cycloheptanol (B1583049) Ring Systems

Cycloaddition reactions offer a powerful and convergent approach to building complex cyclic systems from simpler, acyclic precursors. These reactions are particularly valuable for constructing seven-membered rings, which are often challenging to form via standard cyclization methods. By forming multiple carbon-carbon or carbon-heteroatom bonds in a single step, cycloadditions provide an efficient route to the cycloheptanol core.

The intramolecular nitrone-alkene cycloaddition (INAC) is a robust method for synthesizing polycyclic isoxazolidines, which can be readily converted to amino alcohols. rsc.orgwikipedia.org This 1,3-dipolar cycloaddition involves the reaction of a nitrone dipole with an alkene dipolarophile that are tethered together within the same molecule. wikipedia.org The regioselectivity of the reaction is influenced by the length and nature of the tether connecting the two reactive moieties. rsc.org Subsequent reductive cleavage of the N-O bond in the resulting isoxazolidine (B1194047) product yields the desired 1,3-amino alcohol functionality. wikipedia.org

Research has demonstrated that the INAC of hept-6-enose derivatives can be controlled to produce bridged bicyclo[4.2.1]isoxazolidines, which serve as direct precursors to hydroxylated aminocycloheptane frameworks. nih.gov The stereochemical outcome of these cycloadditions is highly dependent on the protecting groups on the carbohydrate-derived starting material and the reaction solvent. For instance, studies on hept-6-enoses derived from D-ribose and D-arabinose have shown that the choice of protecting groups and solvent can direct the reaction towards either fused (cyclohexanol) or bridged (cycloheptanol) ring systems. acs.org Specifically, a trans-acetonide protecting group has been shown to favor the endo-selective INAC reaction, yielding the bridged bicyclo[4.2.1]isoxazolidine exclusively, which can then be transformed into the aminocycloheptane structure. nih.gov

Table 1: Solvent and Protecting Group Effects in Intramolecular Nitrone-Alkene Cycloaddition (INAC) of Hept-6-enoses acs.org
Starting Material ClassKey Protecting Group FeatureSolventMajor Cycloadduct TypeResulting Ring System
l-ribo-Hept-6-enose2,3-O-isopropylidene (cis)Variouscis-fused isoxazolidineCyclohexanol (B46403)
l-xylo-Hept-6-enose2,3-O-trans-diacetalDichloromethaneBridged isoxazolidineCycloheptanol
l-xylo-Hept-6-enose2,3-O-trans-diacetal2-PropanolFused isoxazolidineCyclohexanol

Enantioselective Synthesis of this compound

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of enantioselective synthetic methods is a cornerstone of modern organic chemistry and pharmaceutical development. frontiersin.org Strategies for the asymmetric synthesis of this compound fall into two main categories: catalytic approaches, which use a substoichiometric amount of a chiral entity, and chiral auxiliary-mediated methods, where a stoichiometric chiral group is temporarily incorporated to direct stereochemistry. wikipedia.org

Asymmetric catalysis provides an efficient and atom-economical pathway to enantiomerically enriched products. frontiersin.org This can be achieved using either chiral metal complexes or small organic molecules (organocatalysts) to create a chiral environment that favors the formation of one enantiomer over the other.

Transition metal catalysts, in combination with chiral ligands, are powerful tools for a wide array of asymmetric transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. frontiersin.orgsioc-journal.cn The synthesis of chiral amino alcohols can be achieved through the asymmetric hydrogenation of appropriate precursors. For instance, ruthenium-catalyzed enantioselective hydrogenation has been successfully applied to the synthesis of trans-2-amino-cycloheptane-1-carboxylic acid, a close analogue of the target compound. researchgate.net

A prominent strategy involves dynamic kinetic resolution (DKR), which combines a highly enantioselective enzyme with a metal catalyst that racemizes the substrate in situ. wiley-vch.de This allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomeric product. For example, the DKR of secondary alcohols often employs a lipase (B570770) for enantioselective acylation and a ruthenium complex, such as a cymene-ruthenium catalyst, for the racemization of the slower-reacting alcohol enantiomer. wiley-vch.de This combined chemoenzymatic approach has been effectively used for the synthesis of a wide range of chiral alcohols and esters with excellent enantiomeric excess. wiley-vch.demdpi.com

Table 2: Representative Metal-Catalyzed Asymmetric Reactions for Amino Alcohol Precursors
Reaction TypeSubstrate TypeCatalyst System ExampleProduct TypeReported Enantiomeric Excess (ee)Reference
Asymmetric Hydrogenationα-Amino-β-keto esterRuthenium-BINAPβ-Hydroxy-α-amino esterUp to 98% researchgate.net
Dynamic Kinetic Resolution (DKR)Racemic secondary alcoholLipase + Ru-complexChiral acetate (B1210297)>99% wiley-vch.de
Asymmetric Transfer HydrogenationAryl ketones[RuCl₂(p-cymene)]₂ + Chiral ligandChiral alcoholUp to 96% nih.govacs.org

Organocatalysis utilizes small, metal-free chiral organic molecules to catalyze asymmetric transformations. frontiersin.org This field has grown rapidly, offering alternatives to metal-based catalysts, often with the benefits of lower toxicity, stability to air and moisture, and unique modes of activation. frontiersin.orgrsc.org Common strategies include enamine and iminium ion catalysis, as well as Brønsted acid and base catalysis. frontiersin.org

For the synthesis of chiral amino alcohols, organocatalytic Michael additions and Mannich-type reactions are particularly relevant. For example, the asymmetric Michael addition of aldehydes or ketones to nitroalkenes, catalyzed by a chiral primary amine-thiourea catalyst, can produce γ-nitro carbonyl compounds with high enantioselectivity. rsc.org These intermediates can be further elaborated to form the desired vicinal amino alcohol structure. Similarly, organocatalytic enantioselective additions to imines can generate β-amino carbonyl compounds, which are versatile precursors for chiral amino alcohols. researchgate.netrsc.org Transannular reactions, where a bond is formed across a medium-sized ring, have also been developed under organocatalytic enantioselective conditions, providing a novel strategy for synthesizing complex polycyclic structures from macrocyclic precursors. ehu.es

In chiral auxiliary-mediated synthesis, a prochiral substrate is covalently bonded to a chiral molecule (the auxiliary) to form a diastereomeric intermediate. wikipedia.org The auxiliary then directs the stereochemistry of a subsequent reaction before being cleaved, yielding an enantiomerically enriched product and allowing for the recovery of the auxiliary. wikipedia.org

This strategy has been widely employed in asymmetric synthesis. Classic examples of chiral auxiliaries include Evans oxazolidinones and derivatives of chiral alcohols like 8-phenylmenthol and trans-2-phenyl-1-cyclohexanol. wikipedia.orgsioc-journal.cn For the synthesis of chiral amino alcohols, a chiral auxiliary can be attached to a precursor molecule to control the stereoselective introduction of either the hydroxyl or the amino group. For instance, a chiral auxiliary attached to a cycloheptene derivative could direct a diastereoselective epoxidation or dihydroxylation, which after ring opening with an amine source and cleavage of the auxiliary, would yield the enantiopure this compound.

A related and highly effective method for obtaining enantiomerically pure amino alcohols is the resolution of a racemic mixture using a chiral resolving agent. For the analogous trans-2-aminocyclohexanol, a highly efficient protocol involves the sequential use of (R)- and (S)-mandelic acid to precipitate the corresponding diastereomeric salts. nih.govacs.org This method allows for the separation of both enantiomers with very high optical purity (>99% ee) and near-quantitative recovery of the mandelic acid resolving agent. nih.govacs.org This well-established procedure for six-membered rings serves as a strong blueprint for developing a similar resolution for this compound.

Metal-Catalyzed Asymmetric Transformations

Chemoenzymatic Synthetic Routes

Chemoenzymatic methods leverage the high selectivity of enzymes to perform specific transformations, often under mild conditions, leading to high enantiomeric purity.

Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic mixtures of amino alcohols. The principle behind this method is the differential rate of reaction of the two enantiomers with an acylating agent in the presence of a lipase.

One of the prominent methods involves the use of Candida antarctica lipase B (CALB), often immobilized as Novozym 435, for the N-acylation of racemic trans-2-aminocycloheptanol. In a typical procedure, the racemic amino alcohol is reacted with an acyl donor, such as ethyl acetate or ethyl methoxyacetate, in an organic solvent. The lipase selectively acylates one of the enantiomers, leaving the other unreacted. For instance, the (1R,2R)-enantiomer is preferentially acylated, allowing for the separation of the resulting amide from the unreacted (1S,2S)-amino alcohol. The efficiency of this resolution is high, with both the remaining amino alcohol and the produced amide exhibiting excellent enantiomeric excess (ee > 99%). The acylated enantiomer can then be hydrolyzed to yield the pure (1R,2R)-trans-2-aminocycloheptanol.

The choice of acyl donor and solvent can significantly influence the reaction's efficiency and selectivity. Studies have shown that while various acylating agents can be used, the reaction conditions need to be optimized to achieve the best results. The following table summarizes representative data from lipase-catalyzed resolutions.

EnzymeAcyl DonorSolventSubstrateProduct 1Product 2ee (%)
Novozym 435Ethyl acetateDioxane(±)-trans-2-Aminocycloheptanol(S,S)-trans-2-Aminocycloheptanol(R,R)-N-Acetyl-trans-2-aminocycloheptanol>99
Novozym 435Ethyl methoxyacetateAcetonitrile(±)-trans-2-Aminocycloheptanol(S,S)-trans-2-Aminocycloheptanol(R,R)-N-Methoxyacetyl-trans-2-aminocycloheptanol>99

This enzymatic approach provides a highly effective means of obtaining both enantiomers of this compound in high purity.

In addition to acylation, enzymes can be employed for the asymmetric hydrolysis of a racemic derivative of the target molecule. For example, a racemic N-acetylated this compound can be subjected to hydrolysis by an enzyme that selectively acts on one enantiomer.

This strategy is exemplified by the hydrolysis of (±)-N-acetyl-trans-2-aminocycloheptanol using penicillin G acylase from Escherichia coli. This enzyme selectively hydrolyzes the (1S,2S)-enantiomer, yielding the (1S,2S)-trans-2-aminocycloheptanol and leaving the unreacted (1R,2R)-N-acetyl-trans-2-aminocycloheptanol. This method also demonstrates high enantioselectivity, providing access to the (1S,2S)-enantiomer directly.

Lipase-Catalyzed Acylation and Hydrolysis

Resolution of Racemic this compound and Derivatives

Classical resolution via diastereomeric salt formation remains a widely used and effective method for separating enantiomers. This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization.

The basic nature of the amino group in this compound allows for the formation of salts with chiral acids. The differing solubilities of the resulting diastereomeric salts enable their separation.

Mandelic acid and its derivatives are common resolving agents for racemic amines. The resolution of (±)-trans-2-amino-cycloheptanol can be achieved using enantiomerically pure mandelic acid. For instance, reacting the racemic amino alcohol with L-(+)-mandelic acid leads to the formation of two diastereomeric salts: [(+)-trans-2-amino-cycloheptanol][(L)-mandelate] and [(-)-trans-2-amino-cycloheptanol][(L)-mandelate].

Due to differences in their crystal lattice energies and solubilities, one of these salts will preferentially crystallize from a suitable solvent. After separation, the desired enantiomer of the amino alcohol can be liberated by treatment with a base. This method has been successfully applied to obtain both enantiomers of this compound with high optical purity. The efficiency of the resolution can be influenced by the solvent system and the crystallization conditions.

Resolving AgentRacemic SubstrateDiastereomeric Salts FormedSeparated Enantiomer
L-(+)-Mandelic Acid(±)-trans-2-Amino-cycloheptanol[(+)-trans-2-amino-cycloheptanol][(L)-mandelate] and [(-)-trans-2-amino-cycloheptanol][(L)-mandelate](+)-trans-2-Amino-cycloheptanol
D-(-)-Mandelic Acid(±)-trans-2-Amino-cycloheptanol[(+)-trans-2-amino-cycloheptanol][(D)-mandelate] and [(-)-trans-2-amino-cycloheptanol][(D)-mandelate](-)-trans-2-Amino-cycloheptanol

Another effective chiral resolving agent is 2-methoxyphenylacetic acid. The use of (S)-(+)-2-methoxyphenylacetic acid has been reported for the resolution of (±)-trans-2-amino-cycloheptanol. The process is analogous to the one using mandelic acid, where the racemic amine is treated with the chiral acid to form diastereomeric salts.

The salt formed between the (1R,2R)-enantiomer of the amino alcohol and the (S)-(+)-2-methoxyphenylacetic acid typically exhibits lower solubility, allowing for its selective crystallization. Subsequent basification of the separated salt yields the enantiomerically enriched (1R,2R)-trans-2-amino-cycloheptanol. This method provides an alternative and efficient route to the optically pure enantiomers of the target compound.

Use of Mandelic Acid Derivatives

Kinetic Resolution Strategies

Kinetic resolution operates on the principle that two enantiomers of a racemic compound react at different rates with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (as unreacted starting material). frontiersin.org The efficiency of this process is quantified by the selectivity factor (s), which represents the ratio of the reaction rates of the two enantiomers (s = k_fast / k_slow).

Enzyme-Catalyzed Kinetic Resolution

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of alcohols and amines due to their remarkable stereoselectivity, mild reaction conditions, and environmental compatibility. tandfonline.com The most common approach for amino alcohols involves the enantioselective acylation of either the amino or the hydroxyl group.

A highly relevant and effective method for producing enantiopure precursors to this compound is the lipase-catalyzed kinetic resolution of racemic trans-2-azidocycloalkanols. The azido (B1232118) group serves as a convenient precursor to the amine, which can be obtained in a subsequent reduction step. Research by Ami and Ohrui demonstrated the screening of various lipases for the acetylation of racemic trans-2-azidocycloalkanols, including the seven-membered ring system, using vinyl acetate as the acyl donor. rsc.org

Among the enzymes tested, Pseudomonas sp. lipases, such as Lipase PS and Lipase AK, exhibited the highest enantioselectivity for the resolution of trans-2-azidocycloheptanol. rsc.org In a typical procedure, the lipase selectively catalyzes the acetylation of one enantiomer, leaving the other enantiomer as the unreacted azidoalcohol. For instance, with Lipase PS, the (1R,2R)-acetate was formed with 93.3% enantiomeric excess (ee) in 46% yield, while the unreacted (1S,2S)-trans-2-azidocycloheptanol was recovered with >99.9% ee in 41% yield. rsc.org Subsequent reduction of the separated azido compounds provides access to both enantiomers of this compound.

The results of the kinetic resolution of various (±)-trans-2-azidocycloalkanols using different lipases are summarized below.

Substrate (Ring Size)LipaseTime (hr)(1R,2R)-Acetate Yield (%)(1R,2R)-Acetate ee (%)(1S,2S)-Alcohol Yield (%)(1S,2S)-Alcohol ee (%)Selectivity (E)
trans-2-Azidocyclopentanol (5)Lipase PS205775.835>99.987
trans-2-Azidocyclopentanol (5)Lipase AK204690.04397.968
trans-2-Azidocyclohexanol (6)Lipase PS204598.14298.7522
trans-2-Azidocyclohexanol (6)Lipase AK204496.04098.9253
trans-2-Azidocycloheptanol (7)Lipase PS484693.341>99.9170
trans-2-Azidocycloheptanol (7)Lipase AK484788.64298.775

Data sourced from Ami, E., & Ohrui, H. (2000). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 64(10), 2150-2155. rsc.org

Non-Enzymatic Kinetic Resolution

While enzymatic methods are powerful, non-enzymatic strategies using small-molecule chiral catalysts offer complementary advantages, such as broader solvent compatibility and easier catalyst modification. These methods typically involve acylating agents in the presence of a chiral catalyst that preferentially activates one enantiomer of the substrate.

A notable example of a non-enzymatic approach is the acylative kinetic resolution of cyclic cis-amino alcohol derivatives using a chiral nucleophilic catalyst. nih.gov While this has been demonstrated for cis-isomers, the principles can be extended to trans-systems. In this methodology, a chiral catalyst, often a derivative of 4-(dimethylamino)pyridine (DMAP), activates an acid anhydride (B1165640), which then selectively acylates one enantiomer of the amino alcohol. This strategy has achieved selectivity factors (s) in the range of 10–21 for cyclic cis-amino alcohols. nih.gov

Another general, non-enzymatic method for the kinetic resolution of β-amino alcohols involves the use of a chiral BINAP ((2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)) ligand in conjunction with a halogenating agent like N-chlorosuccinimide (NCS). This process proceeds through the formation of a meso-aziridinium ion intermediate. The chiral ligand environment dictates the stereoselective ring-opening of this intermediate, leading to the formation of an optically active product and leaving the unreacted amino alcohol enantiomerically enriched. This strategy has successfully resolved a series of cyclic trans-β-amino alcohols with up to 97% ee. Although specific data for this compound using this exact method is not detailed, the general applicability to cyclic β-amino alcohols suggests its potential for resolving the seven-membered ring analogue.

The table below illustrates the effectiveness of a non-enzymatic kinetic resolution for various cyclic β-amino alcohols using a chiral catalyst system.

SubstrateCatalyst SystemRecovered Alcohol Yield (%)Recovered Alcohol ee (%)Selectivity (s)
cis-2-(Benzoylamino)cyclopentanolChiral PPY derivative / Acetic Anhydride489321
cis-2-(Benzoylamino)cyclohexanolChiral PPY derivative / Acetic Anhydride499420
trans-2-Aminocyclohexanol derivative(S)-BINAP / NCSN/Aup to 97N/A

Data generalized from sources discussing non-enzymatic resolutions of cyclic amino alcohols. nih.gov

Chemical Transformations and Derivatives of Trans 2 Amino Cycloheptanol

N-Alkylation and N-Acylation Reactions

The amino group in trans-2-amino-cycloheptanol (B2764322) is a primary site for nucleophilic attack, readily undergoing N-alkylation and N-acylation reactions.

N-Alkylation can be achieved using various alkylating agents. The "borrowing hydrogen" methodology, catalyzed by transition metals like ruthenium or iridium, allows for the N-alkylation of amines using simple alcohols as alkylating agents. acs.orgosti.gov This method is advantageous for its green chemistry principles, often utilizing water as a solvent and producing minimal waste. osti.gov For instance, ruthenium on activated carbon cloth (Ru/ACC) has been shown to catalyze the N-alkylation of various amines with alcohols in aqueous solutions. osti.gov Another approach involves the reaction with alkyl halides, such as 1,4-dibromobutane, in the presence of a base like potassium carbonate and a catalyst like potassium iodide, to yield N-substituted products. researchgate.net

N-Acylation involves the reaction of the amino group with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. These reactions are typically straightforward and high-yielding. N-acyl derivatives of the analogous trans-2-aminocyclohexanol have been synthesized and studied for their lipophilicity and biological activity. nih.govresearchgate.net The reaction of trans-2-acylaminocyclanols with thionyl chloride is a key step in certain inversion reactions. cdnsciencepub.com

Table 1: Representative N-Alkylation and N-Acylation Reactions (by analogy)

Reaction Type Reagents & Conditions Product Type Reference
N-Alkylation Alcohol, Ru or Ir catalyst N-Alkyl-amino-cycloheptanol acs.orgosti.gov
N-Alkylation Alkyl halide, K₂CO₃, KI N-Alkyl-amino-cycloheptanol researchgate.net
N-Acylation Acyl chloride or anhydride (B1165640) N-Acyl-amino-cycloheptanol (Amide) nih.govcdnsciencepub.com

Formation of Schiff Bases and Imines

The reaction of the primary amino group of this compound with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. nih.gov This condensation reaction is a fundamental transformation in organic chemistry. nih.gov

The synthesis typically involves refluxing the amino alcohol with an aldehyde in a suitable solvent like methanol (B129727) or ethanol. researchgate.net The reaction proceeds via a nucleophilic attack of the amine's nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. nih.gov The reactivity of aldehydes is generally greater than that of ketones in Schiff base formation. nih.gov A variety of aromatic aldehydes, such as ethyl vanillin, 4-hydroxy benzaldehyde, and vanillin, have been successfully condensed with the analogous trans-aminocyclohexanol to produce stable Schiff bases. researchgate.net The formation of these derivatives can be confirmed using spectroscopic methods like FT-IR, which shows a characteristic stretching vibration for the C=N bond in the range of 1600–1650 cm⁻¹.

Table 2: Synthesis of Schiff Bases from trans-Aminocyclohexanol

Aldehyde Reactant Solvent Reaction Temperature Product Reference
Ethyl Vanillin Ethanol 78–80 °C Schiff Base 1 researchgate.net
4-Hydroxy Benzaldehyde Ethanol 78–80 °C Schiff Base 2 researchgate.net
Vanillin Ethanol 78–80 °C Schiff Base 3 researchgate.net

O-Alkylation of Schiff Base Derivatives

Once the Schiff base is formed, the hydroxyl group originating from the this compound moiety remains available for further functionalization. One such reaction is O-alkylation, which involves the transfer of an alkyl group to the oxygen atom. researchgate.net

Research has demonstrated the successful O-alkylation of a Schiff base derived from trans-aminocyclohexanol and vanillin. researchgate.net In this study, the derivative was treated with alkylating agents like allyl bromide and epichlorohydrin (B41342) to form the corresponding O-alkylated Schiff base. researchgate.net This subsequent modification adds another layer of complexity and functionality to the molecule, making these compounds useful as monomers in polymer synthesis. researchgate.net The alkylation of Schiff bases is a versatile method for producing a variety of derivatives, including protected amino acids through the alkylation of glycine-derived Schiff bases. organic-chemistry.orgorganic-chemistry.org

Conversion to Related Cyclic Amino Derivatives

This compound serves as a valuable chiral precursor for the synthesis of other important cyclic derivatives, such as diamines and amino thiols, often with controlled stereochemistry.

Enantiomerically pure this compound is an ideal starting material for the synthesis of chiral diaminocycloheptane analogues. Based on studies with five- and six-membered rings, this transformation can be achieved through a multi-step sequence that involves an inversion of configuration at one of the stereocenters. orgsyn.orgpeers.international A common strategy involves converting the hydroxyl group into a good leaving group, followed by nucleophilic substitution with an azide (B81097) (N₃⁻). peers.international This step proceeds with an inversion of configuration. Subsequent reduction of the azide group then yields the second amino group, resulting in a cis-diaminocycloheptane derivative from the trans-amino alcohol precursor. orgsyn.orgpeers.international This conversion highlights the utility of trans-amino alcohols as building blocks for creating stereochemically defined diamines. orgsyn.org

The conversion of this compound to the corresponding trans-2-amino-cycloheptanethiol is another significant transformation. This can be accomplished by substituting the hydroxyl group with a thiol (–SH) group. Research on the cyclohexanol (B46403) analogue has shown that enantiopure trans-2-aminocyclohexanol is a valuable building block for preparing the chiral cis-amino thiol derivative, again proceeding through a reaction pathway that inverts the stereocenter. orgsyn.org The synthesis of 2-mercaptocyclohexanol (a hydroxy thiol) can be achieved by reacting 1,2-epoxycyclohexane with hydrogen sulfide (B99878). acgpubs.org 1,2-aminothiols are versatile functional groups that can participate in various click-like reactions, making them useful for peptide and protein modification. iris-biotech.de

Synthesis of Diaminocycloheptane Analogues

Cyclization Reactions

The vicinal amino and hydroxyl groups of this compound allow it to participate in intramolecular cyclization reactions to form heterocyclic systems.

A notable example of such a reaction is the conversion of trans-2-acylaminocyclanols into oxazoline (B21484) derivatives. cdnsciencepub.com When trans-2-acetamidocyclohexanol is treated with thionyl chloride, it undergoes an inversion process to yield the corresponding cis-cycloalkano-oxazoline hydrochloride in high yield. cdnsciencepub.com This reaction proceeds through the formation of an intermediate chlorosulfite ester at the hydroxyl position, followed by an internal Sₙ2 attack by the amide oxygen, which displaces the chlorosulfite group and inverts the stereochemistry at that carbon. The resulting oxazoline can then be hydrolyzed to afford the cis-2-aminocyclanol derivative. cdnsciencepub.com This sequence provides a powerful method for converting trans-amino alcohols into their cis isomers. cdnsciencepub.com

Formation of Oxazolines and Related Heterocycles

The reaction of 1,2-amino alcohols to form oxazoline rings is a well-established synthetic transformation. In the case of trans-2-aminocycloalkanol derivatives, this reaction often proceeds with an inversion of stereochemistry, providing a reliable route to cis-configured products. A common method involves the treatment of the corresponding N-acetylated trans-2-aminocycloalkanol with thionyl chloride.

This reaction is exemplified by the conversion of trans-2-acetamidocyclohexanol into the corresponding cis-fused oxazoline hydrochloride. capes.gov.brcdnsciencepub.com The process is rapid and high-yielding, with the intermediate chlorosulfinate having a very short half-life. capes.gov.br The resulting oxazoline salt can then be hydrolyzed under acidic conditions to furnish the cis-2-aminocycloalkanol hydrochloride in excellent yield. cdnsciencepub.com This two-step sequence represents a nearly quantitative method for the inversion of configuration from a trans-1,2-amino alcohol to its cis isomer. capes.gov.br While specific studies on this compound are less common, this established methodology for six-membered rings is considered a general and preferred route for accessing cis-2-aminocyclanol derivatives from their trans counterparts. capes.gov.brcdnsciencepub.com

General methods for oxazoline synthesis further underscore the utility of 1,2-amino alcohols as precursors. These methods include reactions with:

Nitriles, often catalyzed by metals or proceeding without a catalyst under thermal conditions. organic-chemistry.org

Aldehydes, which form an intermediate oxazolidine (B1195125) that is subsequently oxidized. mdpi.com

Carboxylic acids and their derivatives, which remains one of the most common pathways. mdpi.com

Table 1: General Methods for Oxazoline Synthesis from 1,2-Amino Alcohols
ReactantReagents/ConditionsKey FeatureReference
N-Acyl-trans-amino alcoholThionyl Chloride (SOCl₂)Inversion of stereochemistry to cis-oxazoline salt capes.gov.brcdnsciencepub.com
Amino alcohol + NitrileMetal catalysts or thermal, catalyst-freeTolerates many functional groups organic-chemistry.org
Amino alcohol + AldehydeFormation of oxazolidine intermediate, then oxidationEffective for various aldehydes mdpi.com
Amino alcohol + Carboxylic AcidDehydrating agentsCommon and widely used method mdpi.com

Ring-Closing Metathesis for Aminoalkenol Derivatives

Ring-closing metathesis (RCM) is a powerful catalytic reaction for the formation of cyclic alkenes and has been widely applied in the synthesis of complex molecules, including those with 5- to 30-membered rings. organic-chemistry.orgwikipedia.org The reaction involves the intramolecular rearrangement of a diene, catalyzed by transition-metal complexes, typically containing ruthenium or molybdenum, to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.org

This strategy is particularly valuable for synthesizing constrained amino acid derivatives and other complex structures. For instance, five- and seven-membered constrained α-amino acid derivatives have been synthesized using RCM as the pivotal step. The versatility of RCM catalysts allows for tolerance of a wide array of functional groups, including amines, alcohols, and esters, making it suitable for the synthesis of functionalized aminoalkenols from appropriately designed diene precursors derived from amino alcohols. organic-chemistry.org

In the context of creating advanced structures from amino alcohol scaffolds, RCM is a key step in the synthesis of novel seven-membered carbasugars. nih.govnih.govsemanticscholar.org A general retrosynthetic approach involves identifying a diene precursor that can be cyclized to form the target seven-membered ring. nih.gov This diene is often prepared from a chiral pool starting material, such as D-mannitol, through a series of steps including olefination reactions. nih.govnih.govsemanticscholar.org The subsequent RCM reaction, typically employing a Grubbs' second-generation catalyst, efficiently closes the ring to form the cycloheptene (B1346976) core of the target molecule. nih.gov While not explicitly demonstrated for this compound itself in the surveyed literature, the successful application of RCM to generate seven-membered rings in similar polyhydroxylated systems highlights its potential for creating novel aminoalkenol derivatives from this scaffold. nih.govnih.gov

Synthesis of Conjugates and Advanced Structures

Carbasugar Analogues

Carbasugars, or pseudosugars, are carbohydrate mimics where the endocyclic oxygen atom is replaced by a methylene (B1212753) group. This modification imparts resistance to enzymatic hydrolysis, making them valuable targets for the development of glycosidase inhibitors. The synthesis of seven-membered carbasugar analogues has been an area of active research, with ring-closing metathesis (RCM) emerging as a key strategy. nih.govnih.govrsc.org

A common approach begins with a readily available chiral starting material, such as D-mannitol, which is converted into a diene precursor over several steps. nih.govsemanticscholar.org The crucial ring-forming step is then accomplished using an RCM reaction with a Grubbs' catalyst to construct the seven-membered cycloheptene ring. nih.govnih.gov Subsequent chemical modifications of the resulting cyclitol can then be performed to yield a variety of carbasugar analogues. nih.gov These synthetic studies underscore the importance of developing novel ring-expanded carbasugars for biological exploration. nih.govrsc.org The structural framework of this compound, featuring a pre-formed seven-membered ring with amino and hydroxyl functionalities, presents a viable, alternative starting point for the synthesis of novel aminocyclitol and carbasugar derivatives.

Lipid Amphiphiles and "Flipids"

The trans-2-aminocyclohexanol (TACH) scaffold has been ingeniously employed as a pH-sensitive conformational switch in the design of intelligent lipid amphiphiles, termed "flipids". nih.govpacific.edunih.gov This concept is directly applicable to the this compound core. The underlying mechanism relies on a protonation-induced conformational flip of the cycloalkane ring. pacific.edursc.org

At neutral pH (e.g., 7.4), the amino and hydroxyl groups of the TACH headgroup typically adopt a conformation where they are axial, allowing appended lipid tails to occupy equatorial positions. pacific.edu Upon acidification, the amine nitrogen becomes protonated, which triggers the formation of a strong intramolecular hydrogen bond with the adjacent hydroxyl group. This interaction forces both the ammonium (B1175870) and hydroxyl groups into equatorial positions. To accommodate this change, the ring undergoes a conformational flip, which in turn forces the lipid tails into sterically demanding axial positions. pacific.edursc.org This change in molecular shape and the increased separation of the lipid tails can perturb the structure of a lipid bilayer, leading to the rapid release of encapsulated contents from liposomes (termed "fliposomes"). nih.govtandfonline.com

The pH at which this conformational switch and subsequent cargo release occurs can be finely tuned by modifying the basicity of the amino group in the flipid headgroup. nih.govtandfonline.com This structure-activity relationship provides significant flexibility in designing pH-sensitive drug delivery systems tailored for specific pathological environments with lower pH. nih.gov Lipidic amphiphiles based on this design have been shown to act as highly efficient helper lipids, enhancing gene transfection by lipoplexes. nih.gov

Table 2: Conformational States of a "Flipid" Based on a trans-2-Aminocycloalkanol Scaffold
ConditionKey EventHeadgroup Conformation (NH₂/OH)Lipid Tail ConformationOutcomeReference
Neutral pH (~7.4)No protonationAxialEquatorialStable lipid bilayer pacific.edu
Acidic pHAmine protonation, H-bond formationEquatorialAxialMembrane disruption, cargo release pacific.edursc.org

β-Amino Acid Derivatives (e.g., trans-2-Amino-cycloheptane-1-carboxylic acid)

Alicyclic β-amino acids, where the amino and carboxyl groups are attached to an aliphatic ring, are important building blocks for creating conformationally constrained peptides and peptidomimetics. mmsl.czresearchgate.net The synthesis of these compounds, particularly with control over stereochemistry, is a significant objective in organic chemistry. mmsl.cz

Conformational Analysis and Molecular Dynamics of Trans 2 Amino Cycloheptanol

Intramolecular Interactions Governing Conformation

Intramolecular hydrogen bonding is a primary factor in the conformational preference of vicinal amino alcohols. cdnsciencepub.com In trans-2-Amino-cycloheptanol (B2764322), two main types of hydrogen bonds are possible: one where the hydroxyl group acts as the hydrogen bond donor to the nitrogen atom (O-H···N), and another where an N-H bond of the amino group donates to the oxygen atom (N-H···O).

The O-H···N interaction is generally considered the more significant of the two in the neutral molecule. acs.org This type of hydrogen bond tends to stabilize conformations where the hydroxyl and amino groups are in a pseudo-equatorial orientation, bringing them into proximity. However, the strength and even the presence of this bond are highly dependent on the solvent environment. In non-polar solvents, the intramolecular hydrogen bond is more pronounced, whereas in polar, hydrogen-bond-accepting solvents like methanol (B129727), this bond can be disrupted as the solvent molecules compete for hydrogen bonding with the hydroxyl group. researchgate.net

Conversely, N-H···O hydrogen bonds, while generally weaker, can also play a role in conformational stability. cdnsciencepub.com The relative contribution of O-H···N and N-H···O bonds depends on the specific geometry of the conformer and the electronic properties of the substituents.

Beyond hydrogen bonding, electrostatic interactions, including dipole-dipole and steric repulsions, are crucial in defining the conformational equilibrium. The partial positive charge on the hydrogen atoms of the hydroxyl and amino groups and the partial negative charges on the oxygen and nitrogen atoms create a complex network of attractive and repulsive forces.

In the neutral state, the repulsion between the lone pairs of electrons on the oxygen and nitrogen atoms can destabilize conformations where these groups are too close. However, upon protonation of the amino group, a strong electrostatic attraction arises between the positively charged ammonium (B1175870) group (–NH3+) and the electronegative hydroxyl group. This attractive force, combined with a potent intramolecular hydrogen bond (O-H···N+), can become the dominant interaction, capable of inducing significant conformational changes. researchgate.netresearchgate.netwestmont.edu The energy associated with these stabilizing interactions upon protonation has been estimated to be substantial, in some cases exceeding 10–20 kJ/mol, which is sufficient to overcome steric barriers and force a ring flip. researchgate.netresearchgate.net

Hydrogen Bonding (O-H···N, N-H···O)

pH-Triggered Conformational Switching Mechanisms

The conformational flexibility of this compound derivatives can be harnessed to create molecular switches that respond to changes in pH. This phenomenon is rooted in the protonation state of the amino group, which dramatically alters the intramolecular forces at play.

In its neutral form, this compound may exist in an equilibrium of several conformations. However, upon acidification of the medium, the amino group becomes protonated, forming an ammonium ion (–NH3+). This event triggers a significant conformational shift. researchgate.netsemanticscholar.org

The formation of the positively charged ammonium group introduces a powerful O-H···N+ intramolecular hydrogen bond and strong electrostatic attractions. researchgate.netwestmont.edunih.gov These forces can overcome the inherent conformational preferences of the cycloheptane (B1346806) ring, stabilizing a conformation where the hydroxyl and newly formed ammonium group are pseudo-equatorial. researchgate.netresearchgate.netsemanticscholar.org This change can be so profound that it forces other substituents on the ring to change their orientation from pseudo-equatorial to pseudo-axial, or vice versa. researchgate.net This acid-induced conformational "flip" is the basis for its function as a pH-triggered switch. researchgate.netsemanticscholar.orgnih.govrsc.org This mechanism has been explored in similar trans-2-aminocyclohexanol systems, where protonation leads to a dramatic shift toward a conformer with equatorial ammonio and hydroxy groups. researchgate.netresearchgate.netsemanticscholar.org

The pH at which this conformational switching occurs can be finely tuned by modifying the structure of the amino group or by introducing other substituents onto the cycloheptane ring. westmont.edu The basicity of the amino group, and thus its pKa value, is directly affected by the electronic nature of its substituents. Electron-donating groups increase the basicity (higher pKa), causing the switch to occur at a higher pH. Conversely, electron-withdrawing groups decrease basicity (lower pKa), requiring more acidic conditions to trigger the conformational change. westmont.edu

Studies on analogous trans-2-aminocyclohexanol derivatives have demonstrated that varying the amino substituents can alter the pKa over a wide range, from approximately 2.5 to 8.5. researchgate.netwestmont.edu For instance, replacing a simple amino group with a more basic pyrrolidinyl group or a less basic phenylamino (B1219803) group allows for the customization of the pH response range. westmont.edu Similarly, the nature of other "counterbalancing" groups on the ring can influence the initial conformational equilibrium and, consequently, the energy required for the switch. westmont.edu

Protonation-Induced Conformational Changes

Spectroscopic and Computational Approaches to Conformational Studies

Elucidating the complex conformational behavior of this compound requires a combination of experimental and theoretical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for these studies. westmont.edu ¹H NMR is particularly powerful, as the vicinal coupling constants (³JHH) between protons on the cycloheptane ring are highly dependent on the dihedral angle between them, which is a direct reflection of the ring's conformation. researchgate.net By measuring these coupling constants, researchers can determine the predominant conformation and estimate the populations of different conformers in an equilibrium. researchgate.netwestmont.edu pH-dependent NMR titrations, where spectra are recorded at various pH levels, allow for the direct observation of conformational changes and the determination of the pKa values associated with the switch. westmont.edu

Infrared (IR) Spectroscopy provides valuable information about intramolecular hydrogen bonding. The position of the O-H and N-H stretching frequency bands can indicate whether these groups are "free" or involved in a hydrogen bond. A shift to a lower frequency is characteristic of hydrogen bonding, and the magnitude of the shift can be correlated with the strength of the bond. cdnsciencepub.com

Computational Modeling , using methods like Density Functional Theory (DFT), is essential for mapping the potential energy surface of the molecule. These calculations can predict the relative energies and geometries of various stable conformers, estimate the energy barriers between them, and provide insights into the electronic structure and intramolecular interactions. For example, calculations can quantify the stabilization energy provided by an intramolecular hydrogen bond and corroborate experimental findings from NMR and IR spectroscopy. acs.org Molecular dynamics simulations can further explore the conformational landscape and the dynamic processes of switching between different states.

X-ray Crystallography , when applicable, provides definitive information about the solid-state conformation of the molecule. This data reveals precise bond lengths, bond angles, and the crystal packing arrangement, offering a static picture that can serve as a benchmark for computational and solution-state studies.

Interactive Data Table: Conformational Equilibrium of Substituted Aminocyclohexanol Derivatives

The following table presents data from studies on trans-2-aminocyclohexanol derivatives, which serve as close analogs for understanding the behavior of this compound. The data illustrates how substituents on the amino group affect the pKa and the position of the conformational equilibrium. Conformer B represents the state where the amino and hydroxyl groups are equatorial, favored upon protonation.

CompoundAmino Substituent (NR₂)SolventpKa% Conformer B (Neutral)% Conformer B (Acidic)
1a PyrrolidinylCD₃OD7.6Low>95%
1b MorpholinylCD₃OD4.9Moderate>95%
1c PhenylaminoCD₃OD2.6High>95%
2a PyrrolidinylCD₃OD7.4Low>95%
2b MorpholinylCD₃OD4.9Moderate>95%
2c PhenylaminoCD₃OD2.5High>95%

Data adapted from studies on substituted trans-2-aminocyclohexanols. Compounds 1a-c and 2a-c represent different molecular scaffolds with the same set of amino groups, demonstrating the tunability of pKa. westmont.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Equilibrium

NMR spectroscopy is a powerful tool for investigating the conformational equilibrium of cycloheptane derivatives in solution. By analyzing various NMR parameters, detailed insights into the predominant conformations and the energetic differences between them can be obtained.

Vicinal Coupling Constants (3JHH) Analysis

For a diequatorial orientation of the substituents in a chair or twist-chair conformation, the coupling constants between the methine protons (H1 and H2) and the adjacent methylene (B1212753) protons would be expected to show a specific pattern of small and large values, indicative of gauche and anti relationships. Conversely, a diaxial arrangement would lead to a different set of coupling constants. By comparing experimentally measured ³JHH values with those predicted for idealized conformations, the relative populations of different conformers in solution can be estimated.

Variable-Temperature NMR (VT-NMR)

Variable-Temperature NMR (VT-NMR) studies are instrumental in probing the dynamic processes of conformational interconversion. As the temperature is lowered, the rate of interconversion between different conformations slows down. If the energy barrier is high enough, the exchange can be "frozen out" on the NMR timescale, leading to the observation of separate signals for each conformer.

For this compound, VT-NMR experiments can provide thermodynamic parameters for the conformational equilibrium. By tracking the changes in chemical shifts and coupling constants with temperature, the enthalpy (ΔH°) and entropy (ΔS°) differences between the stable conformers can be determined. Furthermore, coalescence temperature and lineshape analysis can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process.

Quantum Mechanical Calculations (e.g., DFT)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable for complementing experimental data and providing a detailed theoretical understanding of the conformational preferences of molecules like this compound.

Energy Minimization and Conformational Energy Landscapes

DFT calculations are employed to perform geometry optimizations and determine the relative energies of various possible conformations of this compound. By systematically exploring the potential energy surface, a conformational energy landscape can be constructed, identifying the low-energy minima corresponding to stable conformers.

These calculations can predict the geometries of the twist-chair and chair forms, as well as other higher-energy conformations. The relative energies of these conformers, after correction for zero-point vibrational energy and thermal contributions, can be used to predict their equilibrium populations, which can then be compared with experimental results from NMR spectroscopy. The calculations can also elucidate the role of intramolecular hydrogen bonding between the amino and hydroxyl groups in stabilizing certain conformations.

Transition State Characterization

Beyond identifying stable conformers, DFT calculations can be used to locate and characterize the transition states that connect them. By performing a transition state search, the structures of the energy barriers for conformational interconversion, such as the process of ring inversion, can be determined.

Applications in Asymmetric Catalysis

trans-2-Amino-cycloheptanol (B2764322) as Chiral Ligands and Auxiliaries

The efficacy of a chiral ligand in asymmetric catalysis is contingent on its structural and electronic properties. For amino alcohol ligands like this compound, the relative stereochemistry of the amino and hydroxyl groups, the rigidity of the cyclic backbone, and the nature of the substituents on the nitrogen and oxygen atoms are all critical design elements.

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. pnas.org The primary goal is to create a ligand that, when coordinated to a metal, forms a catalyst capable of differentiating between the two enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic substrate. For amino alcohol ligands, several key principles guide their design:

Rigidity and Conformational Control: A rigid ligand backbone, such as the cycloheptane (B1346806) ring in this compound, helps to minimize the number of possible conformations of the catalyst-substrate complex. This conformational restriction simplifies the prediction of the three-dimensional structure of the transition state, which is crucial for achieving high enantioselectivity. pnas.org

Steric and Electronic Tuning: The substituents on the amino and hydroxyl groups can be varied to fine-tune the steric and electronic properties of the ligand. Bulky substituents can effectively shield one face of the coordinated metal, directing the substrate to the more accessible side. The electronic nature of these substituents can also influence the reactivity of the metal center. pnas.orgpnas.org

C₂ Symmetry and Nonsymmetry: For a long time, C₂-symmetric ligands were predominant in asymmetric catalysis, as they reduce the number of possible diastereomeric transition states. pnas.orgpnas.org However, nonsymmetrical ligands have gained prominence, as they can sometimes offer superior performance by providing distinct steric and electronic environments. pnas.org The modular nature of amino alcohols allows for the straightforward synthesis of a wide range of derivatives, facilitating the rapid screening of ligands for a specific catalytic transformation. thieme-connect.com

Proximity of Chiral Centers: The stereogenic centers of the ligand should be positioned close to the metal's coordination site to exert maximum influence on the reaction taking place in the coordination sphere. pnas.org In this compound, the two stereocenters are adjacent to the coordinating amino and hydroxyl groups.

The ability of this compound to act as an effective chiral ligand is fundamentally linked to its coordination chemistry with metal centers. As a β-amino alcohol, it typically functions as a bidentate ligand, coordinating to a metal ion through the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group. This coordination forms a stable five-membered chelate ring. wikipedia.org

Design Principles for Chiral Ligands

Catalytic Asymmetric Reactions

Derivatives of trans-2-amino-cycloalkanols have proven to be effective ligands in a variety of catalytic asymmetric reactions. While specific data for the cycloheptanol (B1583049) derivative is not as prevalent as for its cyclopentanol (B49286) and cyclohexanol (B46403) analogues, the successful application of these related compounds underscores the potential of this compound in these transformations.

The addition of an aryl group to an aldehyde is a fundamental carbon-carbon bond-forming reaction that generates chiral secondary alcohols. The use of chiral ligands to catalyze this reaction enantioselectively has been an area of intense research. Optically active trans-2-(N-benzyl)amino-1-cyclohexanol has been successfully employed as a ligand in the catalyzed asymmetric phenyl transfer to benzaldehydes, achieving high enantioselectivities. orgsyn.orgscilit.comacs.org These reactions often utilize an organozinc reagent as the phenyl source in conjunction with the chiral amino alcohol ligand. The high levels of enantiomeric excess (ee) observed, up to 96% ee, demonstrate the effectiveness of this class of ligands in creating a highly selective catalytic system. scilit.comacs.org

Table 1: Asymmetric Phenyl Transfer to Benzaldehyde using an Amino Cycloalkanol Ligand Data for the analogous trans-2-aminocyclohexanol derivative.

Ligand Substrate Product Enantiomeric Excess (ee) Reference

Asymmetric transfer hydrogenation is a powerful and practical method for the synthesis of chiral alcohols from prochiral ketones. liv.ac.uk This reaction typically employs a transition metal catalyst, such as ruthenium or rhodium, with a chiral ligand and a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture. liv.ac.ukdicp.ac.cn Chiral β-amino alcohols are a well-established class of ligands for this transformation. researchgate.net Research on derivatives of trans-2-aminocyclohexanol has shown that these ligands, in complex with ruthenium, can catalyze the transfer hydrogenation of aryl ketones with excellent conversions and enantioselectivities, reaching up to 96% ee. scilit.comacs.org The cis-isomers of these amino alcohols have also demonstrated notable activity, with ee values up to 91% in the ruthenium-catalyzed hydrogenation of acetophenone. thieme-connect.com

Table 2: Asymmetric Transfer Hydrogenation of Aryl Ketones using Amino Cycloalkanol Ligands Data for analogous trans-2-aminocyclohexanol derivatives.

Ligand Substrate Product Enantiomeric Excess (ee) Reference
(1S,2S)-trans-2-(N-benzyl)amino-1-cyclohexanol Aryl Ketones up to 96% scilit.comacs.org

The enantioselective addition of organozinc reagents, particularly diethylzinc (B1219324), to aldehydes is a benchmark reaction for testing the efficacy of new chiral ligands. researchgate.net This reaction produces valuable chiral secondary alcohols. Chiral β-amino alcohols are among the most successful ligands for this transformation. organic-chemistry.orgscirp.org Studies on trans-2-(N,N-dialkylamino)cyclopentanols and cyclohexanols have demonstrated their utility as ligands in the enantioselective addition of diethylzinc to benzaldehyde. researchgate.net The resulting secondary alcohols have been obtained in high yields and with significant enantiomeric excesses. The success of these five- and six-membered ring systems suggests that this compound derivatives would also serve as effective ligands for this important reaction.

Table 3: Enantioselective Addition of Diethylzinc to Benzaldehyde using Amino Cycloalkanol Ligands Data for analogous trans-2-aminocycloalkanol derivatives.

Ligand Class Product Enantiomeric Excess (ee) Reference
trans-2-(N,N-dialkylamino)cyclopentanols up to ≥95% researchgate.net

Asymmetric Desymmetrization of Meso Compounds (e.g., Anhydrides)

Asymmetric desymmetrization (ADS) of achiral meso compounds is a powerful strategy for accessing complex, enantiomerically enriched molecules. researchgate.net Meso-cyclic anhydrides, in particular, are excellent substrates for this approach, as the resulting hemiesters are versatile chiral building blocks. Chiral amino alcohols have been shown to be effective organocatalysts for the enantioselective alcoholysis of these anhydrides. rwth-aachen.deresearchgate.net

While direct studies using this compound are scarce, research on trans-2-aminocyclohexanol derivatives demonstrates their potential in this transformation, affording dicarboxylic acid hemiesters in yields up to 95% and with enantiomeric excesses (ee) reaching 83%, depending on the specific catalyst structure and reaction conditions. rwth-aachen.de The reaction involves the ring-opening of the meso-anhydride by an alcohol, with the chiral amino alcohol catalyst controlling the facial selectivity of the nucleophilic attack on one of the two enantiotopic carbonyl groups. Cinchona alkaloids, which also feature a β-amino alcohol motif, are highly successful catalysts for this reaction, often achieving up to 99% ee. researchgate.net Given these precedents, this compound is a promising candidate for use as a catalyst in ADS reactions, although its efficacy would need to be empirically determined.

Asymmetric Alkylation and Aldol (B89426) Reactions

Trans-1,2-cycloalkane amino alcohols are precursors to some of the most reliable chiral auxiliaries, particularly oxazolidinones, which are widely used in asymmetric alkylation and aldol reactions. nih.govwikipedia.org A chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol has demonstrated exceptional diastereofacial selectivity (>99% de) in both alkylation and aldol reactions. nih.gov

In a typical alkylation sequence, the N-acylated oxazolidinone is deprotonated to form a rigid, metal-chelated Z-enolate. The bulky auxiliary effectively shields one face of the enolate, directing the incoming electrophile (e.g., an alkyl halide) to the opposite face, thus controlling the formation of the new stereocenter. york.ac.uk Similarly, in aldol reactions, the boron or lithium enolate of the N-acyl oxazolidinone reacts with aldehydes with high stereocontrol. For instance, the oxazolidinone derived from 2-aminocyclopentanol (B113218) yields syn-aldol products with excellent diastereoselectivity. nih.gov The results for aldol reactions using an auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol are summarized below.

EntryAldehydeProductYield (%)Diastereomeric Excess (de, %)
1Benzaldehydesyn-Aldol Adduct75>99
2Isobutyraldehydesyn-Aldol Adduct70>99
3Propionaldehydesyn-Aldol Adduct72>99
4Acetaldehydesyn-Aldol Adduct80>99

This table presents data for aldol reactions of an oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol with various aldehydes, showing consistently high yields and diastereoselectivities. nih.gov

The chiral auxiliary can be subsequently cleaved to reveal the chiral α-substituted carboxylic acid or β-hydroxy acid, and the auxiliary itself can often be recovered and reused. nih.gov The conformational flexibility of the seven-membered ring in a this compound-derived auxiliary might influence the rigidity of the chelated transition state, potentially affecting the level of stereocontrol compared to its five- and six-membered ring counterparts.

Mechanistic Insights into Catalytic Processes

Understanding the mechanism of catalysis is crucial for optimizing reaction conditions and designing more effective catalysts. For amino alcohol-catalyzed reactions, several key mechanistic features are at play.

Nucleophilic vs. General Base Catalysis

In the context of the desymmetrization of meso-anhydrides catalyzed by β-amino alcohols, two primary mechanistic pathways have been proposed: nucleophilic catalysis and general base catalysis. researchgate.netnih.gov

Nucleophilic Catalysis: This pathway involves the initial nucleophilic attack of the catalyst's amine nitrogen on one of the anhydride's carbonyl groups. This forms a reactive chiral acylammonium salt intermediate. Subsequent attack by the alcohol on this activated intermediate leads to the product hemiester and regenerates the catalyst. nih.gov

General Base Catalysis: In this mechanism, the amine functionality of the catalyst acts as a Brønsted base, activating the alcohol nucleophile by abstracting its proton through hydrogen bonding. pnas.org This activated alcohol then attacks the anhydride (B1165640). researchgate.netnih.gov

Theoretical studies using DFT (Density Functional Theory) calculations on model systems have shown that the general base catalysis pathway is energetically much more favorable than the nucleophilic pathway, with the latter having a significantly higher activation energy barrier. researchgate.netcore.ac.uk Kinetic studies on cinchona alkaloid-catalyzed alcoholysis also support the general base mechanism. pnas.org

Role of Intramolecular Hydrogen Bonding in Catalysis

Intramolecular hydrogen bonding is a critical feature in many catalytic systems, including those involving amino alcohols. mdpi.comnih.gov In the general base catalysis mechanism for anhydride desymmetrization, the hydroxyl group of the amino alcohol catalyst plays a crucial role by stabilizing the tetrahedral intermediate formed upon the alcohol's attack on the anhydride. It does this by forming a hydrogen bond with the developing oxyanion, lowering the energy of the transition state. researchgate.netnih.gov

This bifunctional activation, where the amine group activates the nucleophile (alcohol) and the hydroxyl group stabilizes the transition state, is a hallmark of effective organocatalysis. researchgate.netnih.gov The specific geometry and strength of this intramolecular hydrogen bond are dictated by the conformation of the cycloalkane backbone. osti.gov The conformational properties of the seven-membered ring in this compound would determine the precise orientation of the amine and hydroxyl groups, thereby influencing the efficiency and selectivity of the catalytic cycle.

Stereoelectronic Effects and Selectivity Control

Stereoelectronic effects refer to the influence of orbital overlap on the steric course of a reaction. wikipedia.org These effects are fundamental to understanding the high levels of selectivity observed in reactions involving chiral auxiliaries and ligands derived from trans-amino alcohols.

In asymmetric alkylations using oxazolidinone auxiliaries, the high diastereoselectivity is attributed to a rigidly chelated transition state where the metal cation (e.g., Li⁺) is coordinated by both the enolate oxygen and the carbonyl oxygen of the auxiliary. york.ac.uk This rigid conformation, combined with the steric bulk of the substituent on the auxiliary (derived from the amino alcohol), dictates the trajectory of the incoming electrophile.

In reactions involving ring-opening, such as the nucleophilic attack on a cyclohexene (B86901) oxide, there is a stereoelectronic preference for a trans-diaxial opening of the epoxide ring. vu.lt When a chiral ligand derived from a trans-amino alcohol coordinates to a metal catalyst, it creates a chiral environment that can differentiate between the two enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic one. The interplay between the conformational constraints of the cycloheptane ring and the electronic properties of the reacting partners would ultimately control the stereochemical outcome.

Advanced Spectroscopic and Analytical Characterization for Research

High-Resolution NMR Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of trans-2-Amino-cycloheptanol (B2764322). High-resolution ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, offer unambiguous confirmation of its constitution and relative stereochemistry.

In ¹H NMR spectra of related trans-2-aminocyclohexanol derivatives, the protons attached to the carbons bearing the amino and hydroxyl groups (H-1 and H-2) typically appear as multiplets. The widths and coupling constants of these signals are diagnostic of the trans configuration, indicating a diaxial relationship between these protons in the preferred chair conformation. For trans-2-aminocyclohexanol hydrochloride, specific proton signals can be observed. chemicalbook.com The chemical shifts for the cycloheptane (B1346806) ring protons will vary, but the general principle of analyzing coupling constants to determine stereochemistry remains the same.

¹³C NMR spectroscopy provides complementary information, with distinct signals for each of the seven carbon atoms in the cycloheptane ring. The chemical shifts of the carbons bonded to the heteroatoms (C-1 and C-2) are particularly informative. For the hydrochloride salt of trans-2-aminocyclohexanol, characteristic carbon resonances are observed. chemicalbook.com

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in assigning the proton and carbon signals unequivocally. COSY spectra reveal the coupling relationships between adjacent protons, while HSQC correlates each proton signal with its directly attached carbon atom. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can further confirm the trans relationship of the amino and hydroxyl groups by showing spatial proximity between protons on the same face of the ring. mdpi.com

Table 1: Representative NMR Data for trans-2-Aminocycloalkanol Analogues

NucleusChemical Shift (ppm) RangeMultiplicityNotes
¹H (H-1, C-OH)3.0 - 4.0MultipletChemical shift and multiplicity are dependent on solvent and protonation state.
¹H (H-2, C-NH₂)2.5 - 3.5MultipletChemical shift and multiplicity are dependent on solvent and protonation state.
¹³C (C-1, C-OH)65 - 75SingletDownfield shift due to the electronegative oxygen atom.
¹³C (C-2, C-NH₂)50 - 60SingletShift influenced by the nitrogen atom.

Note: The exact chemical shifts for this compound may vary based on the solvent, concentration, and temperature.

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. tandfonline.com For this compound (C₇H₁₅NO), the expected exact mass is approximately 129.1154 g/mol . nih.gov

Electron ionization (EI) mass spectra of related aminocyclohexanols show characteristic fragmentation patterns, often involving the loss of water, ammonia (B1221849), or alkyl fragments from the ring. The molecular ion peak ([M]⁺) may be observed, though it can be weak. In techniques like electrospray ionization (ESI) or chemical ionization (CI), the protonated molecule ([M+H]⁺) is typically the base peak, providing clear evidence of the molecular weight. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the O-H, N-H, and C-H stretching and bending vibrations. msu.edumasterorganicchemistry.com

The presence of both hydroxyl and amino groups leads to broad absorption bands in the high-frequency region of the spectrum, typically between 3200 and 3600 cm⁻¹. These broad signals are indicative of hydrogen bonding. The N-H bending vibrations of the primary amine are usually observed in the 1550-1650 cm⁻¹ region. C-H stretching vibrations of the cycloheptane ring appear just below 3000 cm⁻¹, and C-N and C-O stretching vibrations can be found in the fingerprint region (1000-1300 cm⁻¹). mdpi.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeApproximate Frequency (cm⁻¹)Intensity
O-HStretching (H-bonded)3200 - 3600Broad, Strong
N-HStretching (H-bonded)3200 - 3500Broad, Medium
C-HStretching2850 - 2960Strong
N-HBending1550 - 1650Medium
C-OStretching1000 - 1200Medium-Strong
C-NStretching1000 - 1250Medium

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD)

For chiral molecules like the enantiomers of this compound, chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are essential for determining the absolute configuration. These methods measure the differential interaction of the molecule with left and right circularly polarized light.

The resulting ORD and ECD spectra are unique for each enantiomer and are mirror images of each other. By comparing the experimentally obtained spectra with those predicted by quantum chemical calculations for a known absolute configuration (e.g., (1R,2R) or (1S,2S)), the absolute stereochemistry of the sample can be definitively assigned. heraldopenaccess.us These techniques are particularly powerful when X-ray crystallography is not feasible.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography provides the most definitive method for determining the absolute configuration and solid-state structure of this compound, provided that suitable single crystals can be grown. This technique maps the electron density of the crystalline solid, revealing the precise spatial arrangement of all atoms in the molecule and the unit cell.

For a chiral compound, crystallographic analysis using anomalous dispersion can unambiguously establish the absolute stereochemistry (e.g., R,R or S,S). uol.de The data obtained also includes detailed information on bond lengths, bond angles, and torsional angles, which can confirm the cycloheptane ring conformation. Furthermore, it reveals intermolecular interactions in the solid state, such as hydrogen bonding networks involving the amino and hydroxyl groups, which dictate the crystal packing. evitachem.com

Chromatographic Techniques (TLC, GC, HPLC for enantiomeric excess)

Chromatographic techniques are fundamental for assessing the purity and, in the case of chiral separations, the enantiomeric excess (e.e.) of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and assessing the purity of the compound. The retention factor (Rf) value is dependent on the eluent system used.

Gas Chromatography (GC): GC is a high-resolution technique used to determine the chemical purity of volatile derivatives of this compound. By using a chiral stationary phase, GC can also be employed to separate and quantify the enantiomers, thus determining the enantiomeric excess. google.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for purity assessment. For the determination of enantiomeric excess, chiral HPLC is the method of choice. orgsyn.org This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. heraldopenaccess.us Alternatively, the amino alcohol can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. tandfonline.com The ratio of the peak areas for the two enantiomers allows for the precise calculation of the enantiomeric excess. orgsyn.org

Table 3: Chromatographic Methods for the Analysis of this compound

TechniqueStationary PhaseMobile PhaseApplication
TLCSilica gele.g., Dichloromethane/Methanol (B129727)Purity assessment, reaction monitoring
GCChiral (e.g., Cyclodextrin-based)Inert gas (e.g., Helium)Chemical and enantiomeric purity
HPLCChiral (e.g., polysaccharide-based)e.g., Heptane/Isopropanol (B130326)Enantiomeric excess determination

Future Research Directions

Development of Novel Synthetic Routes to Access Specific Stereoisomers of trans-2-Amino-cycloheptanol (B2764322)

The biological and catalytic activity of chiral molecules is often confined to a single stereoisomer. Consequently, the development of efficient and highly stereoselective synthetic routes to access individual enantiomers of this compound is of paramount importance. While methods for the resolution of racemic mixtures exist, such as through the use of optically active acids like tartaric acid or camphorsulfonic acid, these are often inefficient, with a theoretical maximum yield of only 50% for the desired isomer. google.sr

Future research should focus on the development of de novo asymmetric syntheses that can directly generate the desired enantiomer with high purity. Potential strategies could include:

Asymmetric Epoxidation-Aminolysis: The asymmetric epoxidation of cycloheptene (B1346976), followed by regioselective and stereoselective ring-opening with an amine source, presents a promising avenue. Research into new catalytic systems for the epoxidation step that favor the formation of a specific enantiomer of cycloheptene oxide is crucial.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the cycloheptane (B1346806) ring with the desired stereochemistry at the C1 and C2 positions.

Enzyme-Catalyzed Reactions: Exploring the use of enzymes, such as aminotransferases or hydrolases, to catalyze key stereodetermining steps in the synthetic sequence.

Exploration of New Derivatization Strategies for Enhanced Functionality

The versatility of this compound as a ligand scaffold is largely attributable to the ease with which its amino and hydroxyl groups can be modified. Future research should explore novel derivatization strategies to introduce a wider range of functional groups, thereby fine-tuning the steric and electronic properties of the resulting ligands.

Derivatization SitePotential ModificationsDesired Outcome
Amino GroupAcylation, Alkylation, Sulfonylation, PhosphorylationModulation of electronic properties, introduction of additional coordination sites, enhancement of steric bulk.
Hydroxyl GroupEtherification, Esterification, SilylationProtection of the hydroxyl group, introduction of chiral auxiliaries, creation of hemilabile coordinating arms.
Cycloheptyl BackboneIntroduction of substituents at other positionsAlteration of the conformational preferences of the seven-membered ring, creation of a more rigid or flexible ligand framework.

For instance, the synthesis of N-thioacyl amino anilide compounds can be achieved by heating the corresponding N-acyl amino anilide with a thiolating agent like phosphorus pentasulfide. google.sr This introduces a sulfur atom, which can alter the coordination properties of the ligand. Further exploration of such transformations, as well as the development of orthogonal protection-deprotection strategies, will be critical for the synthesis of complex, multifunctional ligands.

Rational Design of this compound-Based Ligands for Emerging Catalytic Transformations

While ligands derived from this compound have shown promise in established catalytic reactions, there is significant scope for their application in emerging areas of catalysis. The rational design of new ligands, guided by a deep understanding of reaction mechanisms, will be key to unlocking their potential in these new frontiers.

Future research should target the development of ligands for:

C-H Activation/Functionalization: Designing ligands that can facilitate the selective activation and functionalization of otherwise inert C-H bonds, a major goal in modern organic synthesis.

Photoredox Catalysis: Creating ligands that can coordinate with photocatalysts to enable novel light-driven transformations.

Electrocatalysis: Developing ligands for metal complexes that can mediate efficient and selective electrochemical reactions.

Polymerization Catalysis: Designing ligands that can control the stereochemistry and architecture of polymers.

The modular nature of the this compound scaffold makes it an ideal platform for high-throughput screening and combinatorial approaches to ligand discovery for these and other challenging catalytic transformations.

Deeper Computational Analysis of Reaction Mechanisms and Conformational Dynamics

The seven-membered ring of this compound possesses significant conformational flexibility, which can have a profound impact on the stereochemical outcome of catalytic reactions. A deeper understanding of the conformational dynamics of this ring system and how it influences the structure of the active catalytic species is essential for the rational design of more effective ligands.

Future computational studies should employ advanced techniques such as:

Density Functional Theory (DFT): To model transition states and elucidate reaction mechanisms.

Molecular Dynamics (MD) Simulations: To explore the conformational landscape of the ligand and its metal complexes.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: To study large catalytic systems with high accuracy.

By combining computational insights with experimental data, it will be possible to develop predictive models that can guide the design of ligands with optimal conformational properties for specific catalytic applications.

Integration of Chemoinformatics and Machine Learning in Ligand Discovery

The vast chemical space accessible through the derivatization of this compound presents a significant challenge for traditional, intuition-driven approaches to ligand discovery. Chemoinformatics and machine learning offer powerful tools to navigate this complexity and accelerate the identification of promising ligand candidates.

Future research in this area should focus on:

Developing Quantitative Structure-Activity Relationship (QSAR) models: To correlate the structural features of this compound-based ligands with their catalytic performance.

Utilizing virtual screening techniques: To rapidly screen large libraries of virtual ligands and prioritize candidates for synthesis and testing.

Employing machine learning algorithms: To identify subtle patterns in experimental data and generate novel ligand designs with improved properties.

The integration of these in silico methods with experimental workflows has the potential to revolutionize the discovery of new catalysts based on the this compound scaffold.

Investigation of pH-Responsive Systems for Advanced Material Science Applications (e.g., conformational triggers)

The amino group of this compound can be protonated or deprotonated in response to changes in pH. This property can be harnessed to create "smart" materials and molecular systems that exhibit pH-responsive behavior.

Future research could explore the development of:

pH-Responsive Conformational Switches: Where protonation or deprotonation of the amino group triggers a change in the conformation of the cycloheptyl ring, leading to a change in the properties of the molecule or material.

pH-Gated Catalysts: Where the catalytic activity of a metal complex is turned "on" or "off" by a change in pH.

pH-Responsive Drug Delivery Systems: Where the release of a therapeutic agent is triggered by the specific pH environment of a target tissue.

The investigation of these and other pH-responsive systems could open up new applications for this compound in areas such as materials science, nanotechnology, and biomedicine.

Q & A

Q. What are the established synthetic routes for trans-2-Amino-cycloheptanol, and what are their respective yields and purity profiles?

  • Methodological Answer: The compound is typically synthesized via catalytic hydrogenation of a cycloheptenone precursor followed by stereoselective amination. Key methods include:
  • Asymmetric hydrogenation : Uses chiral catalysts (e.g., Rhodium-BINAP complexes) to achieve enantiomeric excess (ee) >90%, with yields ranging from 65–85% .
  • Reductive amination : Involves cycloheptanone derivatives and ammonia/amine sources under hydrogenation conditions, yielding 70–80% purity, requiring subsequent chiral chromatography for enantiomeric separation .
    Characterization should include HPLC (chiral columns), NMR (for stereochemical confirmation), and mass spectrometry .

Q. How can researchers characterize the stereochemical configuration of this compound using spectroscopic methods?

  • Methodological Answer: Use X-ray crystallography for definitive structural confirmation. For routine analysis:
  • ¹H/¹³C NMR : Compare coupling constants (e.g., J values for axial vs. equatorial protons) to distinguish cis/trans isomers .
  • Circular Dichroism (CD) : Correlate optical activity with enantiomeric purity .
  • Chiral HPLC : Utilize columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to resolve enantiomers .

Advanced Research Questions

Q. What experimental design considerations are critical when optimizing the enantiomeric excess of trans-2-Amino-cycloheptanol in asymmetric synthesis?

  • Methodological Answer:
  • Catalyst Screening : Test chiral ligands (e.g., BINAP, Josiphos) under varying pressures (10–50 bar H₂) and temperatures (25–60°C) to balance ee and reaction rate .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) often enhance stereoselectivity compared to protic solvents .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproduct formation .

Q. How should researchers address contradictions in reported thermodynamic data (e.g., melting points) for trans-2-Amino-cycloheptanol across different studies?

  • Methodological Answer:
  • Purity Assessment : Re-measure melting points using Differential Scanning Calorimetry (DSC) with rigorously purified samples .
  • Cross-Validation : Compare data across multiple labs using standardized protocols (e.g., ASTM E794) .
  • Literature Review : Identify inconsistencies in synthesis/purification methods (e.g., solvent recrystallization vs. sublimation) that may affect reported values .

Q. What computational chemistry approaches are most effective for predicting the conformational stability of trans-2-Amino-cycloheptanol in different solvent environments?

  • Methodological Answer:
  • Density Functional Theory (DFT) : Calculate Gibbs free energy differences between chair, boat, and twist-boat conformers in implicit solvent models (e.g., SMD for water, acetonitrile) .
  • Molecular Dynamics (MD) Simulations : Use explicit solvent models (e.g., TIP3P water) to assess hydrogen-bonding interactions and solvation effects .
  • Machine Learning : Train models on existing cycloheptanol derivatives to predict solvent-dependent stability trends .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in synthesizing trans-2-Amino-cycloheptanol across different laboratories?

  • Methodological Answer:
  • Detailed Protocols : Specify exact catalyst loadings, solvent drying methods, and purification steps (e.g., column chromatography gradients) .
  • Control Experiments : Include internal standards (e.g., enantiopure reference samples) in NMR/HPLC analyses .
  • Open Data Sharing : Publish raw spectral data (e.g., .JCAMP-DX files) and crystallographic CIF files in repositories like Zenodo .

Q. How can researchers design a robust structure-activity relationship (SAR) study for trans-2-Amino-cycloheptanol derivatives in medicinal chemistry?

  • Methodological Answer:
  • Scaffold Modification : Systematically vary substituents at the amino and hydroxyl positions (e.g., alkylation, acylation) .
  • In Vitro Assays : Prioritize high-throughput screening (HTS) for binding affinity (e.g., SPR, fluorescence polarization) against target receptors .
  • Multivariate Analysis : Use Principal Component Analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.